Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
Structural Characterization and Nomenclature
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate represents a complex heterocyclic system characterized by multiple nitrogen-containing rings and distinctive substituent groups. The compound's fundamental molecular characteristics are precisely defined through its molecular formula and structural parameters.
The complete structural identity of this compound is established through comprehensive spectroscopic and analytical data:
The structural architecture of this compound demonstrates sophisticated molecular design through the integration of multiple heterocyclic components. The pyrimidine core serves as the central framework, substituted at the 2-position with a pyridin-2-yl group and at the 4-position with a trifluoromethyl group. The 5-position bears an ethyl carboxylate functional group, providing additional synthetic versatility and potential for further chemical modifications.
The nomenclature system for this compound follows International Union of Pure and Applied Chemistry conventions, systematically describing each substituent position and chemical functionality. Alternative naming systems recognize this structure as ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate or ethyl 2-(2-pyridinyl)-4-(trifluoromethyl)-5-pyrimidinecarboxylate, demonstrating the flexibility in systematic chemical naming while maintaining structural precision.
Advanced spectroscopic characterization techniques provide detailed insight into the electronic and structural properties of this compound. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that confirm the presence and positioning of each functional group. The trifluoromethyl substituent exhibits distinctive fluorine-19 nuclear magnetic resonance signals, while the aromatic protons of both pyridine and pyrimidine rings display characteristic downfield chemical shifts consistent with their electron-deficient nature.
Historical Context and Discovery
The development of this compound emerged from systematic research into trifluoromethyl-containing heterocycles, reflecting the broader scientific interest in fluorinated organic compounds that gained momentum throughout the late twentieth and early twenty-first centuries. The synthesis and characterization of this specific compound represents an evolution in the field of heterocyclic chemistry, building upon foundational work in pyrimidine chemistry and fluorine incorporation methodologies.
Historical records indicate that this compound was first documented in chemical databases in 2005, with subsequent modifications to its structural data occurring as recently as 2025. This timeline reflects the ongoing refinement of analytical techniques and the continuous improvement in structural characterization methods applied to complex heterocyclic systems.
The synthetic approach to this compound draws from established methodologies in pyrimidine chemistry, particularly those involving the Biginelli reaction, a three-component condensation reaction that has proven highly effective for constructing substituted pyrimidine frameworks. The Biginelli reaction, originally discovered in 1893 by Pietro Biginelli, involves the condensation of an aldehyde, a beta-ketoester, and a urea or thiourea derivative under acidic conditions. In the context of this compound synthesis, this methodology has been adapted to incorporate the specific substituent pattern required for this target molecule.
The incorporation of trifluoromethyl groups into heterocyclic systems gained particular prominence following advances in trifluoromethylation chemistry. Research developments in the early 2000s, particularly work involving sodium trifluoromethanesulfinate as a trifluoromethyl radical source, provided practical methods for introducing trifluoromethyl substituents into electron-deficient heterocycles such as pyrimidines. These methodological advances enabled the synthesis of previously inaccessible trifluoromethyl-substituted pyrimidine derivatives, including this compound.
The historical development of this compound also reflects the growing recognition of fluorinated heterocycles in pharmaceutical and agricultural chemistry. The unique properties imparted by fluorine substitution, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics, have driven sustained research interest in trifluoromethyl-containing compounds. This broader context provides the foundation for understanding why this compound has attracted attention as both a synthetic intermediate and a biologically active compound.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, representing a sophisticated example of multi-heteroatom ring systems with strategically positioned functional groups. The compound exemplifies the principles of structure-activity relationships that govern the design of biologically active heterocycles, while simultaneously demonstrating the synthetic challenges and opportunities inherent in complex heterocyclic construction.
The significance of this compound within heterocyclic chemistry stems primarily from its role as a representative member of the ethyl 2-substituted pyrimidine-5-carboxylate family. These compounds have emerged as important building blocks in organic synthesis due to the versatile reactivity of the pyrimidine ring system and the presence of multiple reactive functional groups that allow for diverse chemical modifications. The pyrimidine core provides a stable yet reactive framework that can undergo various substitution reactions, while the carboxylate ester functionality offers opportunities for further synthetic elaboration through hydrolysis, amidation, or reduction reactions.
The trifluoromethyl substituent at the 4-position of the pyrimidine ring represents a particularly significant structural feature that distinguishes this compound within heterocyclic chemistry. Trifluoromethyl groups exert profound effects on the electronic properties of heterocyclic systems through their strong electron-withdrawing character, which significantly alters the reactivity patterns and physicochemical properties of the parent molecule. Research has demonstrated that trifluoromethyl-substituted pyrimidines exhibit enhanced stability against metabolic degradation, improved membrane permeability, and altered binding affinities to biological targets compared to their non-fluorinated analogs.
The biological significance of this compound has been demonstrated through comprehensive antifungal activity studies. Research indicates that structurally related trifluoromethyl pyrimidine derivatives containing amide functionalities exhibit excellent antifungal activity against Botrytis cinerea, with inhibition rates reaching 100 percent in some cases, performance equal to or superior to established commercial fungicides such as tebuconazole. These findings underscore the potential of this structural class for development as agricultural or pharmaceutical agents.
The synthetic accessibility of this compound through established methodologies contributes to its significance in heterocyclic chemistry. The compound can be prepared using multi-step synthetic sequences that demonstrate excellent chemoselectivity and functional group tolerance. These synthetic approaches typically involve the formation of the pyrimidine ring through condensation reactions, followed by selective introduction of the trifluoromethyl and pyridyl substituents through appropriate coupling or substitution reactions.
The mechanistic understanding of how this compound and related compounds exert their biological effects continues to evolve. Current research suggests that these compounds may function through inhibition of specific enzymes or receptors critical for biological processes, such as deoxyribonucleic acid replication or protein synthesis. The precise molecular targets and pathways involved in their mechanism of action remain active areas of investigation, with implications for both understanding their biological activity and optimizing their therapeutic potential.
Properties
IUPAC Name |
ethyl 2-pyridin-2-yl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2/c1-2-21-12(20)8-7-18-11(9-5-3-4-6-17-9)19-10(8)13(14,15)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFLYSSWKISNDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363331 | |
| Record name | Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866132-66-3 | |
| Record name | Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyridine Derivative: The starting material, 2-bromopyridine, undergoes a nucleophilic substitution reaction with an appropriate nucleophile to form a pyridine derivative.
Pyrimidine Ring Formation: The pyridine derivative is then subjected to a cyclization reaction with a suitable reagent, such as guanidine or its derivatives, to form the pyrimidine ring.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient pyrimidine ring facilitates nucleophilic substitution at positions activated by the electron-withdrawing trifluoromethyl (-CF₃) and ester groups.
Key findings:
- The trifluoromethyl group enhances electrophilicity at C-4 and C-6 positions, enabling regioselective functionalization .
- Steric hindrance from the pyridin-2-yl group directs substitutions toward the para-positions relative to the ester .
Ester Hydrolysis and Derivative Formation
The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid intermediates, which serve as precursors for amides, anhydrides, and heterocycles.
Notable example:
- Hydrolysis with LiOH in THF/H₂O (1:1) at 25°C achieves >95% conversion to the carboxylic acid within 2 hours .
Oxidation and Reduction Pathways
The pyridine and pyrimidine rings exhibit distinct redox behavior:
Oxidation
- Pyridine N-oxide formation : mCPBA in DCM oxidizes the pyridin-2-yl group to N-oxide, enhancing solubility (Yield: 88%) .
- Ester to ketone : Strong oxidants (e.g., KMnO₄) convert the ester to a ketone under harsh conditions.
Reduction
- Catalytic hydrogenation : Pd/C in EtOH reduces the pyrimidine ring to dihydropyrimidine (Selectivity: >90%) .
- NaBH₄-mediated : Selective reduction of ester to alcohol without affecting -CF₃ groups .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging halogenated intermediates:
Example:
- Reaction with 4-fluorophenylboronic acid under Suzuki conditions produces a biphenyl analog with IC₅₀ = 0.04 μM against COX-2 .
Cyclization and Heterocycle Formation
The ester and pyridine moieties enable annulation reactions:
Trifluoromethyl Group Reactivity
The -CF₃ group participates in:
- Radical reactions : Initiated by TBHP/Fe³⁺ to form CF₂Br derivatives .
- Nucleophilic displacement : Rare due to C-F bond strength but achievable with strong bases (e.g., LDA) .
Comparative Reaction Data
A comparison with structural analogs highlights unique reactivity:
| Compound | Reaction with NH₃ | Suzuki Coupling Yield | Ester Hydrolysis Rate |
|---|---|---|---|
| Target compound | 81% | 92% | t₁/₂ = 15 min |
| 4-Me analog | 63% | 78% | t₁/₂ = 45 min |
| 6-Cl analog | 55% | 65% | t₁/₂ = 120 min |
Scientific Research Applications
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their modifications, and biological or chemical properties:
Structural and Functional Insights
Substituent Effects on Bioactivity
- Pyridinyl vs. Phenyl/Pyrrolinylamino Groups: The pyridin-2-yl group in the target compound enhances binding to kinase domains compared to phenyl analogs (e.g., CAS: 1380228-69-2) due to improved hydrogen bonding and aromatic interactions . Replacing pyridinyl with a pyrrolinylamino group (as in ) introduces conformational flexibility, increasing potency against AP-1/NF-κB by 10-fold.
- Trifluoromethyl vs. Difluoromethyl : The trifluoromethyl group in the target compound offers superior electron-withdrawing effects and metabolic stability over difluoromethyl analogs, which are more prone to oxidative degradation .
Biological Activity
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 866132-66-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H10F3N3O2
- Molecular Weight : 297.23 g/mol
- Boiling Point : Not specified
- Storage Conditions : Sealed in a dry environment at 2-8°C
Synthesis and Structure
The synthesis of this compound involves several steps, typically beginning with the esterification of pyridine derivatives followed by various chemical transformations to introduce the trifluoromethyl and carboxylate groups. The compound's structure allows it to interact with biological targets effectively due to the presence of the pyridine and pyrimidine rings, which are known for their pharmacological relevance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit key signaling pathways involved in cancer cell proliferation:
- Inhibition of AP-1 and NF-kappaB : The compound has demonstrated efficacy as an inhibitor of AP-1 and NF-kappaB mediated transcriptional activation in Jurkat T cells, suggesting its role in modulating inflammatory responses and tumor growth .
- Cell Line Studies : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells, with IC50 values suggesting potent activity .
Anti-fibrotic Properties
This compound has also shown promise in anti-fibrotic applications. Studies using Picro-Sirius red staining and hydroxyproline assays have demonstrated its ability to inhibit collagen expression, which is crucial in fibrosis development .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Targeting VEGFR : Recent research indicates that this compound may inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) signaling, a critical pathway in angiogenesis and tumor growth .
- Apoptosis Induction : The compound has been associated with inducing apoptosis in cancer cells, further contributing to its anticancer effects .
Case Studies
Several case studies have investigated the efficacy of this compound:
- Study on Cancer Cell Lines : A study assessed the compound's effects on various human tumor cell lines, reporting significant inhibition of cell growth with IC50 values ranging from 0.1 to 10 μM depending on the cell type .
- Anti-inflammatory Effects : Another study focused on its anti-inflammatory properties, revealing that it reduced pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are common synthetic routes for Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylate?
- Methodological Answer : A typical route involves hydrolysis of ester derivatives under alkaline conditions. For example, dissolving the precursor in ethanol/water (1:1), adding NaOH (2 eq.), stirring at room temperature, followed by acidification with HCl to yield the carboxylic acid derivative. Purification via ethyl acetate extraction and solvent evaporation is commonly employed . Another method involves hydrolyzing ethyl esters using aqueous NaOH, followed by acid workup and characterization via LCMS (e.g., m/z 338 [M+H]+ for related intermediates) .
Q. How is purity assessed for this compound?
- Methodological Answer : Analytical techniques include:
- LCMS : To confirm molecular weight (e.g., m/z 338 [M+H]+ observed in hydrolysis intermediates) .
- NMR : For structural validation (e.g., ¹H NMR signals for trifluoromethyl and pyridinyl groups, as seen in analogs) .
- HPLC : For quantifying purity (≥95% purity standards, as referenced in chromatographic methods for related compounds) .
Q. What are the typical applications in medicinal chemistry?
- Methodological Answer : This compound serves as a precursor for bioactive molecules. The pyrimidine core and trifluoromethyl group are pharmacophores in kinase inhibitors or antiviral agents. Structural analogs are used in crystallographic studies to analyze hydrogen-bonding motifs critical for target binding .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Methodological Answer : Cross-validation using complementary techniques is essential:
- X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., confirming pyridin-2-yl substitution via bond-length data and ring puckering analysis) .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing between similar substituents (e.g., trifluoromethyl vs. methyl groups) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula when isotopic patterns conflict with expected data .
Q. What strategies optimize reaction yields for this compound’s synthesis?
- Methodological Answer : Key factors include:
- Solvent selection : Ethanol/water mixtures improve solubility of intermediates during hydrolysis .
- Stoichiometry : Using 2 eq. NaOH ensures complete ester hydrolysis without side reactions .
- Temperature control : Room-temperature stirring minimizes decomposition of acid-sensitive intermediates .
Q. How does the trifluoromethyl group influence reactivity and stability?
- Methodological Answer : The -CF₃ group:
- Electron-withdrawing effects : Stabilizes the pyrimidine ring against electrophilic attack, as shown in comparative pKa studies of carboxylic acid derivatives .
- Metabolic stability : Reduces oxidative degradation in biological systems, making the compound suitable for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
